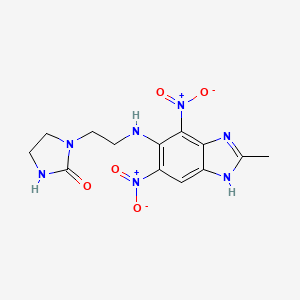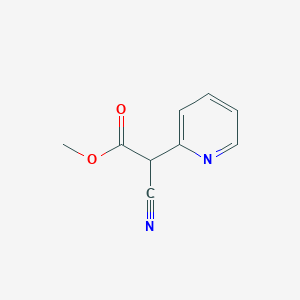
Methyl 2-cyano-2-pyridin-2-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyano-2-pyridin-2-ylacetate is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyano-2-pyridin-2-ylacetate typically involves the cyanoacetylation of pyridine derivatives. One common method includes the reaction of 2-cyanopyridine with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of catalysts like Raney nickel can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-cyano-2-pyridin-2-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include pyridine N-oxides, amines, and various substituted esters, which can be further utilized in different chemical syntheses .
Aplicaciones Científicas De Investigación
Methyl 2-cyano-2-pyridin-2-ylacetate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and materials with specific functional properties
Mecanismo De Acción
The mechanism of action of Methyl 2-cyano-2-pyridin-2-ylacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of receptor activities, thereby exerting its biological effects .
Comparación Con Compuestos Similares
2-Cyanopyridine: Shares the pyridine core but lacks the ester group.
Methyl 2-cyanoacetate: Contains the cyano and ester groups but lacks the pyridine ring.
2-Pyridylacetic acid: Contains the pyridine ring and acetic acid moiety but lacks the cyano group.
Uniqueness: Methyl 2-cyano-2-pyridin-2-ylacetate is unique due to the presence of both the cyano and ester functional groups attached to the pyridine ring. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
22353-56-6 |
|---|---|
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
methyl 2-cyano-2-pyridin-2-ylacetate |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7(6-10)8-4-2-3-5-11-8/h2-5,7H,1H3 |
Clave InChI |
KGUXRSBFGKMZAT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C#N)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


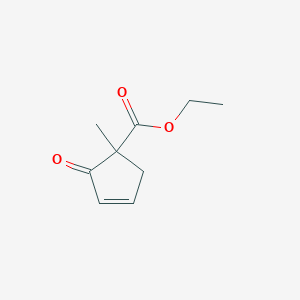
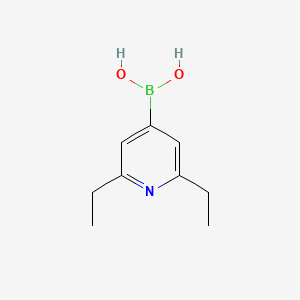
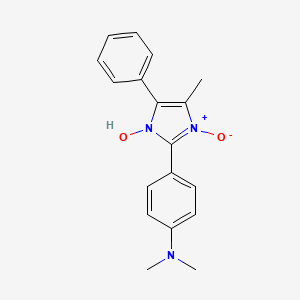
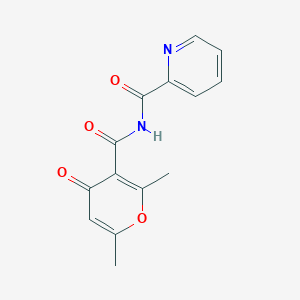
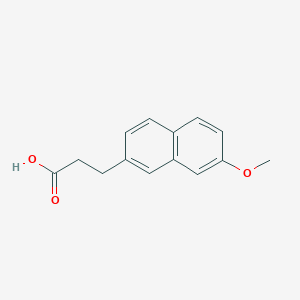
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
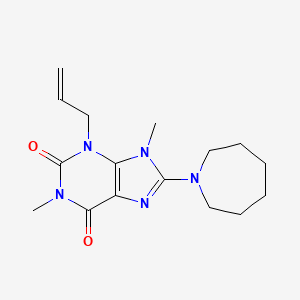
![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
![Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B13998289.png)
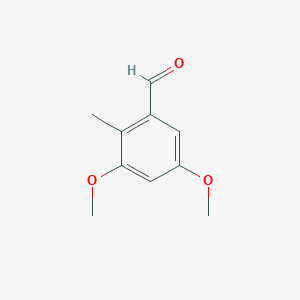
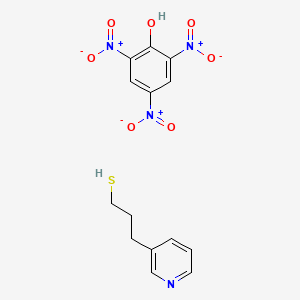
![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)
